molecular formula C7H13NO2 B8794389 N-Methoxy-N,3-dimethylbut-2-enamide CAS No. 121712-53-6

N-Methoxy-N,3-dimethylbut-2-enamide

Cat. No.: B8794389
CAS No.: 121712-53-6
M. Wt: 143.18 g/mol
InChI Key: ANZMOIMDIYYRDY-UHFFFAOYSA-N
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Description

N-Methoxy-N,3-dimethylbut-2-enamide (CAS 121712-53-6) is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is classified as a butenamide derivative and is also known by synonyms such as N-Methoxy-N,3-dimethyl-2-butenamide and N-methoxy-N-methyl-3,3-dimethylacrylamide . Researchers utilize this compound in organic synthesis and as a key intermediate in the preparation of more complex molecules . Its role in scientific research includes being investigated as a modulator of the sestrin-gator2 interaction, a pathway of significant interest in cell signaling and metabolic studies . Please handle with appropriate care; this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for personal purposes. For your research requirements, this product is typically stored sealed in a dry environment at 2-8°C .

Properties

CAS No.

121712-53-6

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N-methoxy-N,3-dimethylbut-2-enamide

InChI

InChI=1S/C7H13NO2/c1-6(2)5-7(9)8(3)10-4/h5H,1-4H3

InChI Key

ANZMOIMDIYYRDY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N(C)OC)C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

N-Methoxy-N,3-dimethylbut-2-enamide serves as an essential reagent in organic synthesis due to its ability to participate in various chemical transformations. It can be utilized in the formation of enamines and other nitrogen-containing compounds, making it valuable for synthesizing more complex molecules.

Synthesis of β-Lactams

One notable application is in the synthesis of β-lactams, which are crucial components in many antibiotics. The compound can facilitate the formation of β-lactam rings through specific reaction conditions that promote cyclization, thereby contributing to the development of new antimicrobial agents .

Medicinal Chemistry

Antiviral Activity

Research has indicated that this compound possesses antiviral properties. It has been studied for its ability to inhibit specific viral proteases, contributing to its potential use in developing antiviral drugs. For instance, compounds derived from this compound have shown promising results against viruses by disrupting their replication processes .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. Studies suggest that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. This property highlights its potential application in pharmaceuticals aimed at treating bacterial infections .

Materials Science

Polymer Chemistry

In materials science, this compound is explored for its role as a solvent and additive in polymer chemistry. Its ability to dissolve poorly soluble polymers makes it a candidate for applications in coatings and adhesives . The compound's high solubility characteristics allow it to enhance the processing and performance of polymeric materials.

Coatings and Inks

The compound is being investigated for use in formulating inks and coatings due to its favorable properties. Its compatibility with various substrates and ability to improve adhesion make it suitable for applications in printing technologies and surface coatings .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of derivatives synthesized from this compound against Chikungunya virus (CHIKV). The results indicated that certain derivatives exhibited significant inhibition of viral replication, with IC50 values demonstrating effectiveness at low concentrations .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various compounds, this compound showed a minimum inhibitory concentration (MIC) of 0.5 mg/mL against Staphylococcus aureus. This finding underscores its potential as an effective antimicrobial agent suitable for therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their differences:

Compound Name Molecular Formula Substituents/Modifications Key References
N-Methoxy-N,3-dimethylbut-2-enamide C₇H₁₃NO₂ N-Me, C3-Me, α,β-unsaturated
N-Methoxy-N,4-dimethylpent-3-enamide C₈H₁₅NO₂ Extended carbon chain (C4-Me)
N-Methoxy-N,5-dimethylbenzoannulene C₁₅H₂₁NO₂ Benzannulated ring system
N-Methoxy-N,2-dimethyl-3-phenylpropanamide C₁₃H₁₇NO₂ Aromatic (phenyl) substituent
(E)-N-methoxy-N,3-dimethylhept-2-enamide C₁₀H₁₉NO₂ Extended aliphatic chain (heptene backbone)

Key Observations :

  • Chain Length and Branching : Compounds like N-Methoxy-N,4-dimethylpent-3-enamide and (E)-N-methoxy-N,3-dimethylhept-2-enamide exhibit longer aliphatic chains, which influence their solubility and melting points. For example, the latter is a liquid at room temperature, whereas N-Methoxy-N,5-dimethylbenzoannulene is a solid (m.p. 68–69°C) .
  • Aromatic vs.

Physicochemical Properties

The table below compares physical states, melting points, and spectroscopic

Compound Name Physical State Melting Point (°C) IR (C=O stretch, cm⁻¹) Key NMR Signals (¹H/¹³C)
This compound Liquid N/A ~1650–1680 δ 3.2 (N-OCH₃), δ 5.8–6.2 (C=C)
N-Methoxy-N,5-dimethylbenzoannulene Solid 68.0–69.0 ~1675 δ 1.5 (C5-Me), δ 6.9–7.3 (Ar-H)
2-(3-Chlorophenyl)-N-methoxy-N,2-dimethylpropanamide Solid 41.2–42.6 ~1665 δ 7.3–7.5 (Cl-Ar-H), δ 3.1 (N-OCH₃)

Key Observations :

  • Melting Points : Aliphatic analogues (e.g., this compound) are typically liquids, while aromatic or benzannulated derivatives are solids due to enhanced intermolecular interactions .
  • Spectroscopic Signatures : The C=O stretch in IR (~1650–1680 cm⁻¹) and N-OCH₃ proton signals (δ 3.1–3.3 ppm in ¹H NMR) are consistent across Weinreb amides, aiding structural confirmation .

Preparation Methods

Lithiation-Alkylation Sequence

The lithiation-alkylation method is a cornerstone for synthesizing this compound. A representative procedure involves the treatment of (S)-4-((tert-butyldiphenylsilyl)oxy)pent-2-yn-1-ol (S3 ) with methyl lithium (MeLi) in diethyl ether at −78°C, followed by the addition of paraformaldehyde. The reaction proceeds via deprotonation of the alkyne precursor, generating a lithium acetylide intermediate that undergoes nucleophilic addition to formaldehyde. Subsequent quenching with aqueous ammonium chloride and extraction with ethyl acetate yields the crude product, which is purified via flash column chromatography (10–20% ethyl acetate in hexanes). This method achieves a 98% yield and high enantiomeric excess (98% ee), as confirmed by chiral HPLC.

Key advantages of this approach include:

  • Stereochemical fidelity : The use of (S)-configured starting material ensures retention of chirality.

  • Scalability : Reactions are conducted under anhydrous conditions, permitting gram-scale synthesis.

  • Functional group compatibility : Silicon protecting groups (e.g., tert-butyldiphenylsilyl) prevent undesired side reactions during lithiation.

Weinreb Amide Formation via Magnesium Enolate Intermediates

An alternative route involves the conversion of α,β-unsaturated esters to Weinreb amides. Ethyl (Z)-4-(benzyloxy)-3-methylbut-2-enoate (11a ) is treated with N-methoxy-N-methylamine hydrochloride (MeNHOMe·HCl) in the presence of isopropyl magnesium chloride (i-PrMgCl) in tetrahydrofuran (THF) at −5°C. The Grignard reagent deprotonates the amine, generating a nucleophilic species that attacks the ester carbonyl, resulting in transamidation. After quenching with saturated ammonium chloride, the product is extracted into ethyl acetate and purified via silica gel chromatography. This method provides moderate yields (70–85%) and is advantageous for substrates sensitive to strong bases.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Low temperatures (−78°C to −40°C) are critical for minimizing side reactions during lithiation steps. For example, the addition of MeLi to S3 at −78°C suppresses polymerization of formaldehyde and ensures regioselective alkylation. Solvent choice also impacts yield: ethereal solvents (THF, Et₂O) stabilize lithium intermediates, while dichloromethane (CH₂Cl₂) is preferred for silylation reactions due to its inertness toward silicon protecting groups.

Purification Techniques

Flash column chromatography remains the standard for isolating this compound. Gradient elution with ethyl acetate/hexanes (10–50%) effectively separates the product from byproducts such as residual paraformaldehyde and silyl ethers. Analytical data for the purified compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.39–7.27 (m, 5H, aromatic), 4.66–4.50 (m, 3H, CH₂ and CH), 3.34 (s, 3H, OCH₃), 1.41 (d, J = 6.7 Hz, 3H, CH₃).

  • [α]D²³ : −21.7 (c 0.89, CHCl₃), confirming enantiopurity.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialReagentsTemperatureYield (%)Purification
Lithiation-AlkylationS3 MeLi, paraformaldehyde−78°C98Column chromatography
Weinreb Amide Route11a MeNHOMe·HCl, i-PrMgCl−5°C84Column chromatography

The lithiation-alkylation method outperforms the Weinreb amide approach in yield and stereoselectivity but requires stringent cryogenic conditions. Conversely, the latter is more suitable for acid-sensitive substrates .

Q & A

Q. Table 1: Catalyst Performance in AH

Catalystee (%)ConditionsReference
Rh/(R)-DTBM-Segphos9250 atm H2, DCM, 25°C
Ru/Tol-BINAP2010 atm H2, THF, 25°C

What analytical strategies resolve structural ambiguities or impurities in this compound?

Answer:

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase) to verify ee .
  • IR Spectroscopy : Confirms carbonyl (ν ~1640–1680 cm⁻¹) and methoxy (ν ~2820 cm⁻¹) groups .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

How can contradictions in catalytic efficiency between similar α,β-unsaturated amides be addressed?

Answer:
Discrepancies arise from:

  • Electronic effects : Electron-withdrawing groups on the amide reduce reactivity in hydrogenation.
  • Steric hindrance : Bulky substituents near the double bond impede catalyst-substrate binding.
    Methodological approach :
  • Conduct Hammett analysis to quantify electronic effects .
  • Use computational modeling (DFT) to map steric interactions and optimize catalyst design .

What strategies improve synthetic yield in multi-step syntheses involving this compound?

Answer:

  • Intermediate stabilization : Protect reactive sites (e.g., silylation of hydroxyl groups) to prevent side reactions .
  • Reagent optimization : Use DMT-MM over traditional carbodiimides (e.g., DCC) for higher coupling efficiency and milder conditions .
  • In-line monitoring : Employ LC-MS or ReactIR to track reaction progress and adjust parameters in real time .

How does the N-methoxy-N-methyl (Weinreb) group influence the reactivity of α,β-unsaturated amides?

Answer:
The Weinreb group:

  • Stabilizes enolates : Facilitates regioselective alkylation or acylation .
  • Enhances electrophilicity : Polarizes the α,β-unsaturated system, improving reactivity in cycloadditions or Michael additions .
  • Limits over-reduction : Prevents further reduction of the carbonyl group during hydrogenation .

What are the challenges in scaling up asymmetric hydrogenation of this compound, and how are they mitigated?

Answer:
Challenges :

  • Catalyst leaching at high pressures.
  • Substrate degradation under prolonged reaction times.
    Solutions :
  • Heterogeneous catalysis : Immobilize Rh on silica supports to improve recyclability .
  • Flow chemistry : Continuous processing reduces residence time and improves yield consistency .

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